BENGHE Troubleshooting & Optimization

Check Availability & Pricing

JNJ-38877605 Technical Support Center:
Compound Profile and Safety Advisory

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

For Researchers, Scientists, and Drug Development Professionals

This resource provides critical information regarding the c-Met inhibitor INJ-38877605. The
clinical development of this compound was terminated due to safety concerns. This guide is
intended to provide researchers with a comprehensive understanding of the observed toxicities
and the underlying mechanisms to inform future research and prevent adverse events in
experimental settings.

Frequently Asked Questions (FAQSs)

Q1: What is JNJ-38877605 and what was its intended mechanism of action?

JNJ-38877605 is an orally available, potent, and selective ATP-competitive inhibitor of the c-
Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It was developed as a potential anti-
cancer agent, as the c-Met pathway is known to be involved in tumorigenesis, cancer cell
survival, and invasiveness.[3][4] JNJ-38877605 demonstrated over 833-fold selectivity for c-
Met compared to a panel of 246 other kinases.[5]

Q2: Why was the clinical development of INJ-38877605 discontinued?

The clinical development of INJ-38877605 was halted due to recurrent renal toxicity observed
in a Phase | first-in-human trial, even at sub-therapeutic doses. This toxicity was not predicted
by initial preclinical studies in rats and dogs.
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Q3: What was the nature of the renal toxicity observed in humans?

In the Phase | study, patients receiving JNJ-38877605 experienced mild but recurrent
increases in serum creatinine levels, indicating impaired kidney function. At a dose of 40 mg
once daily, two out of three patients showed a rapid, though asymptomatic, grade 1 increase in
serum creatinine.

Q4: Why was this toxicity not detected in initial preclinical animal studies?

The renal toxicity of INJ-38877605 is due to the formation of insoluble metabolites, a process
that is species-specific. The preclinical safety studies were conducted in rats and dogs, species
in which the problematic metabolites are not significantly formed.

Q5: What is the mechanism behind the species-specific renal toxicity?

The toxicity is caused by the metabolic conversion of INJ-38877605 into insoluble metabolites,
specifically M1/3 and M5/6, by the enzyme aldehyde oxidase (AO). These metabolites
precipitate in the renal tubules, forming crystals that lead to degenerative and inflammatory
changes in the kidneys. This metabolic pathway is prominent in humans and rabbits but not in
rats and dogs.

Troubleshooting Guide for Experimental Use

Issue: Unexplained renal toxicity in an animal model when using JNJ-38877605.

» Verify the Animal Species: Preclinical studies have shown that rabbits are a suitable model
for replicating the renal toxicity of JINJ-38877605 observed in humans, due to similar
aldehyde oxidase activity and metabolite formation. Rats and dogs do not effectively model
this specific toxicity.

e Monitor Renal Function: If using a relevant species (e.g., rabbit), closely monitor indicators of
renal function, such as serum creatinine and blood urea nitrogen (BUN).

o Histopathological Analysis: In case of suspected toxicity, perform histopathological evaluation
of the kidneys to look for the presence of crystal formation, as well as degenerative and
inflammatory changes in the renal tubules.
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o Metabolite Profiling: Conduct pharmacokinetic analysis to identify and quantify the presence
of the M1/3 and M5/6 metabolites in plasma and urine.

Issue: Inconsistent or unexpected results in in vitro assays.

o Confirm Target Engagement: While INJ-38877605 is a potent c-Met inhibitor, ensure that the
observed cellular effects are due to on-target inhibition. This can be done by assessing the
phosphorylation status of c-Met and its downstream signaling components.

o Consider Off-Target Effects: Although highly selective, at higher concentrations, off-target
effects cannot be entirely ruled out. The next most potently inhibited kinase is Fms (>833-fold

less sensitive).

Data Summary
Table 1: Preclinical vs. Clinical Renal Toxicity Findings

for JNJ-38877605

Observed Renal

Species Dosage . Key Findings
Toxicity
Favorable safety
Rat Not specified None reported profile in initial
studies.
Favorable safety
Dog Not specified None reported profile in initial
studies.
Mild, recurrent Toxicity observed
Human Starting at 60 mg OD increases in serum even at sub-
creatinine. therapeutic doses.
Renal crystal -~ ]
) Identified as a suitable
formation, ]
) - ) toxicology model due
Rabbit Not specified degenerative and o )
) to similar metabolite
inflammatory )
profile to humans.
changes.
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Table 2: Key Metabolites of JNJ-38877605 and their Role
in Toxici

Metabolite Generating Enzyme  Solubility Role in Toxicity

Form crystals in renal
M1/3, M5/6 Aldehyde Oxidase Insoluble tubules, leading to

kidney damage.

Formation of M10 was
M10 Glucuronidation of M2  Not specified specifically noted in

rabbits and humans.

Experimental Protocols

Protocol 1: Histopathological Evaluation of Renal Toxicity in Rabbits

Dosing: Administer INJ-38877605 orally to rabbits at various dose levels.

o Sample Collection: At predetermined time points, euthanize the animals and collect kidney
tissues.

o Tissue Processing: Fix the kidney tissues in 10% neutral buffered formalin, embed in
paraffin, and section at 4-5 pm.

» Staining: Stain the sections with Hematoxylin and Eosin (H&E).

e Microscopic Examination: Examine the stained sections under a light microscope for
evidence of renal crystal formation, tubular degeneration, and inflammation.

Protocol 2: In Vitro Metabolite Identification

e Incubation: Incubate JNJ-38877605 with liver S9 fractions or hepatocytes from different
species (human, rabbit, rat, dog).

o Extraction: After incubation, stop the reaction and extract the metabolites from the incubation
mixture.
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* LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS) to identify the different metabolites formed.

+ Comparison: Compare the metabolite profiles across the different species to identify species-

specific metabolites.

Visualizations
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Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.
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JNJ-38877605 Development Decision Workflow
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Caption: Workflow of the decision to discontinue JNJ-38877605 development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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